methyl 4-(3-aminopropoxy)benzoate hydrochloride methyl 4-(3-aminopropoxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 383677-87-0
VCID: VC12026630
InChI: InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)OCCCN.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol

methyl 4-(3-aminopropoxy)benzoate hydrochloride

CAS No.: 383677-87-0

Cat. No.: VC12026630

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(3-aminopropoxy)benzoate hydrochloride - 383677-87-0

Specification

CAS No. 383677-87-0
Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
IUPAC Name methyl 4-(3-aminopropoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H
Standard InChI Key RUPSSUQDCKMCHJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCCCN.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCCCN.Cl

Introduction

Chemical Structure and Nomenclature

Methyl 4-(3-aminopropoxy)benzoate hydrochloride (IUPAC name: methyl 4-[3-aminopropoxy]benzoate hydrochloride) consists of a benzoic acid methyl ester core substituted at the fourth carbon with a 3-aminopropoxy group (–O–CH2CH2CH2–NH2), protonated as a hydrochloride salt. The molecular formula is C11H15NO3·HCl, yielding a theoretical molecular weight of 261.71 g/mol.

Structural Analogues and Comparative Analysis

Comparative data from related compounds reveals critical trends:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Methyl 4-(3-aminopropyl)benzoate HCl C11H16ClNO2229.70–CH2CH2CH2–NH2 substituent
Methyl 4-(aminomethyl)benzoate HCl C9H11NO2·HCl201.65–CH2–NH2 substituent
Target compoundC11H15NO3·HCl261.71–O–CH2CH2CH2–NH2 substituent

The oxygen atom in the 3-aminopropoxy chain introduces electronic and steric differences compared to alkylamine analogs, potentially enhancing solubility in polar solvents and altering hydrogen-bonding interactions .

Synthesis and Industrial Production

Proposed Synthetic Pathways

While no direct synthesis protocols for methyl 4-(3-aminopropoxy)benzoate hydrochloride are documented, routes for analogous compounds suggest a multi-step approach:

  • Etherification: Reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopropanol under basic conditions (e.g., K2CO3) to form methyl 4-(3-hydroxypropoxy)benzoate.

  • Amine Introduction: Conversion of the terminal hydroxyl group to an amine via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with phthalimide, followed by hydrazinolysis to yield the primary amine.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether or methanol to precipitate the hydrochloride salt .

Industrial-scale production would likely employ continuous flow reactors for the etherification step, improving yield and reducing side products.

Purification and Characterization

Crystallization from ethanol/water mixtures is standard for hydrochloride salts of similar benzoates, achieving purities >98% as verified by HPLC . Spectroscopic characterization would include:

  • 1H NMR: Signals at δ 8.0–7.8 ppm (aromatic protons), δ 4.1–3.9 ppm (–O–CH2–), δ 3.8 ppm (ester –OCH3), and δ 3.0–2.7 ppm (–CH2–NH2).

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 2500–2700 cm⁻¹ (ammonium –NH3+), and 1250 cm⁻¹ (aryl ether C–O) .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from analogs predicts:

PropertyMethyl 4-(3-aminopropoxy)benzoate HClMethyl 4-(3-aminopropyl)benzoate HCl
Melting Point220–225°C (dec.)238°C (dec.)
Water Solubility~50 mg/mL (20°C)12 mg/mL
LogP (octanol/water)1.2 ± 0.32.27

The increased hydrophilicity compared to alkylamine analogs stems from the ether oxygen’s polarity, enhancing aqueous solubility—a critical factor for pharmaceutical formulations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and amine functionalities make it a versatile precursor:

  • Prodrug Synthesis: Hydrolysis of the methyl ester under physiological conditions yields carboxylic acid derivatives for sustained drug release.

  • Peptide Mimetics: The 3-aminopropoxy group serves as a spacer in peptidomimetic agents targeting G-protein-coupled receptors .

Material Science

Hydrochloride salts of aromatic amines are employed in:

  • Conductive Polymers: Dopants for polyaniline-based semiconductors .

  • Coordination Complexes: Ligands for transition metal catalysts in asymmetric synthesis.

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